Product packaging for (4-Fluoronaphthalen-1-yl)methanol(Cat. No.:CAS No. 79996-88-6)

(4-Fluoronaphthalen-1-yl)methanol

Cat. No.: B3155438
CAS No.: 79996-88-6
M. Wt: 176.19 g/mol
InChI Key: VUBALBHXIXXZTQ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Compounds in Advanced Synthetic Methodologies

The introduction of fluorine into aromatic rings profoundly modifies the electronic and steric properties of the parent molecule. chemicalbook.com Fluorine, as the most electronegative element, imparts significant changes in a compound's reactivity, stability, and physical characteristics. Current time information in El Paso, TX, US.bldpharm.com This has made fluorinated aromatic compounds highly valuable in a multitude of applications. Current time information in El Paso, TX, US.

In the context of synthetic methodologies, the presence of fluorine can influence the regioselectivity of further reactions and enhance the stability of the molecule towards oxidative metabolism. chemicalbook.com This increased stability is a crucial factor in the development of pharmaceuticals, as it can lead to improved bioavailability and a longer half-life of a drug. chemicalbook.com The unique properties conferred by fluorine have been harnessed in a wide array of products, from life-saving drugs to high-performance polymers. concordia.ca For instance, fluorinated aromatics are key components in many pharmaceuticals, including antibiotics and anticancer agents, as well as in advanced materials like fluoropolymers and organic light-emitting diodes (OLEDs). Current time information in El Paso, TX, US. The continuous evolution of fluorination methods further expands the accessibility and utility of these compounds in modern chemistry. bldpharm.com

Role of Naphthalene (B1677914) Derivatives as Scaffolds in Molecular Design

The naphthalene moiety, consisting of two fused benzene (B151609) rings, is a versatile and widely utilized scaffold in molecular design. nih.govunbc.ca Its rigid, planar structure and extended π-electron system provide an excellent platform for the spatial arrangement of various functional groups, influencing interactions with biological targets. bldpharm.com Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov

The hydrophobic nature of the naphthalene core contributes to its ability to interact with biological membranes and the active sites of enzymes. bldpharm.com Furthermore, the naphthalene scaffold is readily amenable to chemical modification at multiple positions, allowing for the fine-tuning of its biological activity and pharmacokinetic properties. nih.gov This structural versatility has led to the development of numerous FDA-approved drugs containing the naphthalene framework, such as naftifine (B1207962) and terbinafine. nih.gov However, it is also noted that some naphthalene derivatives have been associated with mutagenicity, necessitating careful design and evaluation in drug development.

Thematic Overview of Benzylic Alcohols as Key Synthetic Intermediates

Benzylic alcohols are a class of organic compounds characterized by a hydroxyl group attached to a benzylic carbon atom. They are pivotal intermediates in organic synthesis due to the reactivity of the C-O bond and the adjacent aromatic ring. The benzylic position is readily susceptible to a variety of transformations, including oxidation to aldehydes and ketones, substitution reactions, and elimination.

Recent advances in catalysis have provided efficient methods for the synthesis of benzylic alcohols through the selective oxidation of benzylic C-H bonds. Moreover, benzylic alcohols can be activated to form benzylic radicals or carbocations, which can then participate in a wide range of C-C bond-forming reactions. This reactivity makes them invaluable building blocks for the construction of more complex molecular architectures. Their ability to be converted into a diverse array of other functional groups solidifies their role as a cornerstone in multi-step synthetic sequences.

The compound at the heart of this discussion, (4-Fluoronaphthalen-1-yl)methanol, embodies the convergence of these three key structural motifs. The strategic placement of a fluorine atom on the naphthalene scaffold, coupled with the synthetic versatility of the benzylic alcohol, makes this molecule a highly promising building block for the creation of novel and functionalized molecules.

Physicochemical Properties of this compound

PropertyValue
CAS Number79996-88-6
Molecular FormulaC₁₁H₉FO
Molecular Weight176.19 g/mol
AppearanceSolid
Melting Point83-87 °C

Note: The data presented in this table is compiled from publicly available sources and may vary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9FO B3155438 (4-Fluoronaphthalen-1-yl)methanol CAS No. 79996-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoronaphthalen-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBALBHXIXXZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 4 Fluoronaphthalen 1 Yl Methanol

Chemical Transformations

Direct C-H arylation has emerged as a powerful tool in organic synthesis, valued for its atom economy and operational simplicity by avoiding pre-functionalization of substrates. nii.ac.jpresearchgate.net This methodology enables the formation of Csp²-Csp² bonds by directly converting inert C-H bonds. researchgate.net While direct C-H arylation of this compound itself is not extensively documented in dedicated studies, the principles of these reactions can be applied to its naphthalene core. The hydroxymethyl group at the C1 position can act as a directing group, guiding the arylation to specific positions on the aromatic ring.

Palladium catalysis is a common strategy for these transformations. nii.ac.jp The reaction mechanism often involves the generation of a cationic palladium catalyst, which is highly electrophilic. nii.ac.jp In related systems, such as the arylation of anilide derivatives, a combination of a palladium catalyst and a silver(I) salt for halogen scavenging facilitates the formation of this active cationic species, enabling the reaction to proceed even at room temperature. nii.ac.jp The directing group plays a crucial role in promoting the C-H activation step. nii.ac.jp For sterically hindered phenols, a "regiodiversion" strategy has been developed, involving a Bi(V)-mediated electrophilic arylation followed by an aryl migration, allowing for meta-selective arylation that circumvents traditional ortho-para selectivity. nih.gov

Table 1: General Conditions for Directed C-H Arylation

Component Example/Function
Catalyst Palladium (Pd) complexes
Directing Group Hydroxymethyl (-CH₂OH), Amide, Phenol
Coupling Partner Aryl iodides, Aryl bromides
Additives Silver salts (halogen scavenger), Lewis acids (HBF₄)

| Key Intermediate | Cationic Pd-catalyst, σ-complex |

The hydroxymethyl group of this compound can be converted to its corresponding methyl ether, creating a substrate suitable for nickel-catalyzed amination reactions. This transformation provides a pathway to synthesize α-aryl amines, which are significant structural motifs in many pharmaceutically active compounds. researchgate.net Nickel-catalyzed protocols have been successfully developed for the amination of α-aryl methyl ethers derived from naphthalene and various heterocycles. scholaris.ca

These reactions typically employ a nickel(II) precatalyst that is reduced in situ to the active Ni(0) species. orgsyn.orgnih.govcapes.gov.br The process involves the coupling of the α-aryl methyl ether with a primary or secondary amine in the presence of a suitable ligand and base. scholaris.caorgsyn.org Preliminary mechanistic studies suggest that the oxidative addition of the C-O bond to the nickel center is facilitated by an anionic ligand, and the subsequent reductive elimination step to form the C-N bond is a reversible process. researchgate.netscholaris.ca This methodology is tolerant of a wide range of amines, including aryl and aliphatic amines, as well as various functional groups on the aromatic ring. scholaris.caorgsyn.org

Table 2: Typical Components for Nickel-Catalyzed Amination of Naphthalene-Derived Methyl Ethers

Component Example Role
Substrate (4-Fluoronaphthalen-1-yl)methyl methyl ether Electrophile
Nucleophile Aryl amines, Aliphatic amines (e.g., Morpholine) Amine Source
Catalyst Nickel(II) chloride ethylene (B1197577) glycol dimethyl ether complex Precatalyst
Ligand 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride (SIPr·HCl) Stabilizes Ni center, facilitates reaction
Base Sodium tert-butoxide (NaOtBu) Activates amine, promotes catalysis

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | Reaction Medium |

The fluorine atom on the naphthalene ring of this compound makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.comwikipedia.org The presence of electron-withdrawing groups on the ring activates it towards nucleophilic attack. masterorganicchemistry.comwikipedia.org Fluorine, due to its high electronegativity, can act as an effective leaving group in these reactions, particularly because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-fluorine bond. masterorganicchemistry.com

SNAr reactions on fluoroarenes can be used to form C-O, C-N, and other carbon-heteroatom bonds. nih.gov For instance, polyfluoroarenes react with amines or alcohols to yield aniline (B41778) and aryl ether derivatives, respectively. nih.gov The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The stability of this intermediate is enhanced by electron-withdrawing substituents positioned ortho or para to the leaving group. masterorganicchemistry.com While traditional SNAr often requires harsh conditions, modern methods using organic photoredox catalysis under visible light have enabled the substitution of unactivated aryl fluorides with primary aliphatic amines under mild, transition-metal-free conditions. nih.gov

The naphthalene ring system of this compound can undergo reduction, particularly through biological pathways. Studies on the anaerobic degradation of naphthalene and its derivatives by sulfate-reducing bacterial consortia have shed light on this process. nih.gov When 1-fluoronaphthalene (B124137) is used as an analog in these studies, it is observed that the reduction pathway initiates on the unsubstituted ring of the naphthalene core. nih.gov

The metabolic pathway involves an initial carboxylation of naphthalene to form 2-naphthoic acid. nih.govnih.gov This intermediate then undergoes a series of sequential reduction (hydrogenation) reactions. nih.gov Metabolites such as 5,6,7,8-tetrahydro-2-naphthoic acid have been identified, confirming that the first reduction occurs on the ring that does not bear the initial substituent. nih.gov Further hydrogenation leads to fully saturated structures like decahydro-2-naphthoic acid. nih.gov These findings suggest that the anaerobic degradation of such bicyclic aromatic hydrocarbons proceeds via a stepwise reduction of the aromatic system, analogous to the benzoyl-CoA pathway for monoaromatic compounds. nih.gov

Table 3: Identified Metabolites in the Reductive Degradation of Naphthalene Systems

Metabolite Structure Description Significance
2-Naphthoic acid Naphthalene with a carboxylic acid group at C2 Central intermediate in the metabolic pathway. nih.govnih.gov
5,6,7,8-Tetrahydro-2-naphthoic acid One aromatic ring is fully reduced Indicates initial reduction occurs on the unsubstituted ring. nih.gov

| Decahydro-2-naphthoic acid | Both rings are fully saturated (decalin structure) | Represents an advanced stage of ring system reduction. nih.gov |

Applications of 4 Fluoronaphthalen 1 Yl Methanol in Complex Molecular Synthesis

Utilization as a Building Block for Heterocyclic Systems

The conversion of the hydroxymethyl group of (4-fluoronaphthalen-1-yl)methanol into other functional groups, most commonly the corresponding aldehyde (4-fluoronaphthalene-1-carbaldehyde) via oxidation, unlocks its potential as a key starting material for the construction of various heterocyclic rings.

A review of the available scientific literature did not yield specific examples of the synthesis of pyrimidine (B1678525) or pyrido[3,4-d]pyrimidine (B3350098) derivatives that explicitly incorporate the this compound moiety as a starting material. While general synthetic routes to these heterocyclic systems exist and often utilize aldehyde precursors, specific applications using 4-fluoronaphthalene-1-carbaldehyde are not detailed in the surveyed research.

Similarly, a detailed search of chemical literature did not provide specific instances of this compound or its derivative, 4-fluoronaphthalene-1-carbaldehyde, being used for the formation of substituted oxazole-2-carboxylic acids. General methods for oxazole (B20620) synthesis, such as the van Leusen reaction, are common but lack documented examples with this specific naphthalene (B1677914) substrate.

This compound serves as a crucial precursor for creating naphthalene-substituted triazole spirodienones. The synthetic pathway begins with the oxidation of this compound to its corresponding aldehyde, 4-fluoronaphthalene-1-carbaldehyde. This aldehyde is a key reactant in a multi-step sequence to build the target molecule.

In a representative synthesis, 4-fluoronaphthalene-1-carbaldehyde undergoes a one-pot cyanoimidation reaction to yield a substituted N-cyanoimidate. This intermediate is then subjected to a cyclization reaction to form the 1,2,4-triazole (B32235) ring. Subsequent acylation and an oxidative dearomatization step produce the final triazole spirodienone conjugate. nih.gov A specific example is the synthesis of 4-(3-(4-Fluoronaphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione, which was prepared with an 82% yield. nih.gov

Table 1: Synthesis of a Naphthalene-Substituted Triazole Spirodienone

StepReactant(s)Key TransformationProduct
1This compoundOxidation4-Fluoronaphthalene-1-carbaldehyde
24-Fluoronaphthalene-1-carbaldehydeOne-pot cyanoimidationSubstituted N-cyanoimidate
3N-cyanoimidate intermediateCyclization1,2,4-Triazole derivative
41,2,4-Triazole derivativeAcylation & Oxidative CyclizationNaphthalene-substituted triazole spirodienone (e.g., compound 6f) nih.gov

Development of Fluorinated Naphthalene-Based Polymeric Materials

An extensive search of the scientific literature did not identify specific studies detailing the use of this compound in the development or synthesis of fluorinated naphthalene-based polymeric materials.

Precursor in the Synthesis of Diverse Fluorinated Naphthalene Analogs and Derivatives

The utility of this compound as a foundational starting material is evident in its role as a precursor for a wide range of more complex fluorinated naphthalene analogs. Its primary alcohol functionality allows for straightforward conversion into various key intermediates.

For instance, oxidation to 4-fluoronaphthalene-1-carbaldehyde provides an electrophilic handle for C-C bond formation and heterocycle synthesis, as seen in the construction of triazole spirodienones. nih.gov Furthermore, the alcohol can be converted into a leaving group, such as a bromide via an Appel reaction, to generate a reactive benzylic bromide. This bromide can then be used to form phosphonium (B103445) salts, which are essential reagents for Wittig reactions. clockss.org This latter transformation is a critical step in the synthesis of complex, fused aromatic systems like partially fluorinated dinaphthothienothiophenes (DNTTs). clockss.orgnih.gov These examples highlight how this compound acts as a versatile platform for accessing a variety of structurally diverse and complex fluorinated naphthalene derivatives through well-established synthetic transformations.

Applications in the Synthesis of Partially Fluorinated Dinaphthothienothiophenes (DNTTs)

This compound is an important precursor in the multi-step synthesis of partially fluorinated dinaphthothienothiophenes (DNTTs), which are of interest as organic semiconductors. Specifically, it is used in the synthesis of the non-symmetric 1,2,3,4-Tetrafluoro-dinaphthothienothiophene (F4DNTT). clockss.orgnih.gov

The synthesis strategy involves a Wittig reaction to construct the central olefinic backbone of the molecule. clockss.org The (4-fluoronaphthalen-1-yl) moiety is incorporated into one of the two key fragments required for this reaction: a phosphonium bromide. The synthesis of this phosphonium salt begins with a related fluorinated naphthalene carboxylic acid ester. clockss.org This ester is first reduced to the corresponding alcohol, this compound or a closely related analog. The alcohol is then converted to a benzylic bromide using an Appel reaction. Finally, reaction with triphenylphosphine (B44618) (PPh₃) yields the required phosphonium bromide. clockss.org This phosphonium salt is then reacted with a second, different naphthalene-based aldehyde fragment in a Wittig reaction to produce the alkene precursor, which subsequently undergoes an iodine-promoted cyclization to afford the final F4DNTT product. clockss.orgnih.gov

Table 2: Key Synthetic Steps for F4DNTT Involving the this compound Moiety

StepPrecursorReagentsTransformationIntermediate/ProductReference
1Fluoronaphthalene esterReducing agent (e.g., DIBAL-H)Ester reductionThis compound analog clockss.org
2Alcohol intermediateCBr₄, PPh₃Appel ReactionBenzylic bromide clockss.org
3Benzylic bromidePPh₃, ToluenePhosphonium salt formationPhosphonium bromide 29 clockss.org
4Phosphonium bromide 29 + Aldehyde 23BaseWittig ReactionAlkene 30 clockss.org
5Alkene 30IodineOxidative CyclizationF4DNTT (8) clockss.orgnih.gov

Spectroscopic Characterization Methodologies in Research on 4 Fluoronaphthalen 1 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of (4-Fluoronaphthalen-1-yl)methanol, offering insights into the hydrogen, carbon, and fluorine atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) group, and the hydroxyl (-OH) proton are observed. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to their varied electronic environments and spin-spin coupling interactions. The methylene protons adjacent to the aromatic ring and the hydroxyl group resonate at a characteristic chemical shift, and the hydroxyl proton signal can be identified by its exchange with deuterium (B1214612) oxide (D₂O).

Proton Chemical Shift (δ) in ppm (CDCl₃, 400 MHz)
Aromatic-H7.40 – 7.30 (m, 5H), 7.27 – 7.21 (m, 1H), 7.16 – 7.08 (m, 2H) rsc.org
-CH₂-5.81 (s, 1H) rsc.org
-OH2.34 (s, 1H) rsc.org

This table is based on representative data and may vary slightly depending on the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The spectrum of this compound displays signals for each unique carbon atom in the molecule. The carbon atom bonded to the fluorine atom exhibits a characteristic splitting pattern (a doublet of doublets) due to carbon-fluorine coupling (J-coupling). The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the hydroxymethyl group.

Carbon Chemical Shift (δ) in ppm (CDCl₃, 101 MHz) Coupling Constant (J) in Hz
C-F150.3 (dd) rsc.orgJ_F = 249.5, 13.1 rsc.org
Aromatic-C149.7 (dd), 143.1, 140.7 (dd), 128.7, 128.1, 126.5, 122.4 (dd), 117.1 (d), 115.5 (d) rsc.orgJ_F = 248.5, 12.1; J_F = 4.8, 3.7; J_F = 6.3, 3.6; J_F = 17.2; J_F = 17.9 rsc.org
-CH₂-75.2 rsc.org

This table presents representative data. Exact values can differ based on experimental setup.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in this compound. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is particularly powerful for fluorine-containing compounds. nih.gov The spectrum typically shows a single signal for the fluorine atom, and its chemical shift provides information about its electronic environment. Coupling between the fluorine atom and adjacent protons or carbons can also be observed, providing further structural confirmation. Chemical shifts are reported relative to a standard, commonly trichlorofluoromethane (B166822) (CFCl₃). nih.govcolorado.edu

Advanced NMR Techniques (e.g., DEPT) for Structural Assignment

Distortionless Enhancement by Polarization Transfer (DEPT) is an advanced NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.orgopenstax.org A DEPT-135 experiment, for instance, will show CH₃ and CH signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons will be absent. libretexts.orgopenstax.org This information is invaluable for unambiguously assigning the carbon signals in the ¹³C NMR spectrum of this compound, particularly for the complex aromatic region. researchgate.netchemistrysteps.com

Mass Spectrometry (MS), Including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule with a high degree of confidence. nih.govnih.gov This technique is crucial for confirming the identity of newly synthesized compounds. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methylene group appear in the region of 2850-3100 cm⁻¹. The C-F stretching vibration typically appears as a strong absorption in the 1000-1400 cm⁻¹ region. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ range. mdpi.comresearchgate.netwashington.edu

Functional Group Vibrational Frequency (cm⁻¹)
O-H Stretch (Alcohol)~3200-3600 (broad)
C-H Stretch (Aromatic)~3000-3100
C-H Stretch (Aliphatic)~2850-2960
C=C Stretch (Aromatic)~1400-1600
C-F Stretch~1000-1400

This table provides typical ranges for the indicated functional groups.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the system of π-electrons in aromatic compounds like this compound.

The UV/Vis spectrum of a naphthalene (B1677914) derivative is dominated by π* ← π transitions within the aromatic rings. aanda.org For the parent compound, naphthalene, electronic transitions are well-characterized. The S₀ → S₂ transition (Platt's ¹Lₐ band) and the S₀ → S₁ transition (Platt's ¹Lₑ band) are observed, with the former typically appearing at shorter wavelengths with higher intensity. researchgate.net A higher energy S₀ → S₃ transition is also present, often observed around 220 nm. aanda.orgresearchgate.net

In the case of this compound, the naphthalene core acts as the primary chromophore. The presence of the fluorine and methanolic substituents is expected to modulate the energies of these electronic transitions, leading to shifts in the absorption maxima (λₘₐₓ) compared to unsubstituted naphthalene. The fluorine atom, through its inductive and resonance effects, and the -CH₂OH group can perturb the π-electron system, influencing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Typical Electronic Transitions in Naphthalene Derivatives

Transition Platt Designation Typical Wavelength Range (nm) Description
S₀ → S₁ ¹Lₑ ~300 - 320 Lowest energy, often with vibrational fine structure.
S₀ → S₂ ¹Lₐ ~260 - 290 Higher energy, generally more intense than ¹Lₑ.

Note: The exact λₘₐₓ values for this compound would require experimental measurement, but are expected to fall within these general ranges for naphthalene-based compounds.

X-ray Diffraction Analysis for Solid-State Structural Determination

For a compound like this compound, single-crystal XRD analysis would begin with growing a suitable, high-quality crystal. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. chemijournal.com

While the specific crystal structure of this compound is not publicly documented, analysis of the closely related compound, naphthalen-1-ylmethanol, provides a clear example of the data that can be obtained. nih.gov In the crystal structure of naphthalen-1-ylmethanol, the naphthalene ring system is nearly planar. nih.gov The molecules are linked by intermolecular O—H⋯O hydrogen bonds, forming infinite chains. nih.gov

An XRD study of this compound would similarly reveal the exact bond lengths (e.g., C-F, C-C, C-O) and the angles between them. It would also elucidate the conformation of the methanol (B129727) substituent relative to the plane of the naphthalene ring and detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially C-H···F or π-π stacking interactions, which govern the crystal packing. mdpi.com

Table 2: Illustrative Crystallographic Data for a Related Compound (Naphthalen-1-ylmethanol)

Parameter Value
Chemical Formula C₁₁H₁₀O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.8606 (2)
b (Å) 13.0645 (4)
c (Å) 11.0825 (4)
α (°) 90
β (°) 102.355 (1)
γ (°) 90
Volume (ų) 828.77 (5)

Source: This data is for the related compound naphthalen-1-ylmethanol and serves as an example of the information obtained from an X-ray diffraction study. nih.gov

Q & A

Q. What are the common synthetic routes for (4-Fluoronaphthalen-1-yl)methanol?

Methodological Answer: this compound can be synthesized via two primary routes:

  • Reduction of Ketones : Reduction of 1-(4-fluoronaphthalen-1-yl)ethanone using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C .
  • Substitution Reactions : Nucleophilic substitution of halogenated precursors (e.g., 1-chloro-4-fluoronaphthalene) with hydroxymethyl groups under basic conditions (e.g., KOH/ethanol, 60°C) .
Reagent/Condition Yield Key Observations
NaBH₄ in THF, 0°C~65%Mild conditions, avoids over-reduction
LiAlH₄ in ether~75%Higher yield but requires strict anhydrous conditions
KOH/ethanol, reflux~50%Side products (e.g., ethers) may form

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate the alcohol from unreacted ketones or byproducts .
  • Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to obtain high-purity crystals (>98% by HPLC) .

Advanced Research Questions

Q. How can NMR and HRMS be utilized to characterize this compound?

Methodological Answer:

  • ¹H NMR :
    • Hydroxyl Proton : A broad singlet at δ 2.1–2.5 ppm (exchangeable with D₂O).
    • Aromatic Protons : Multiplets between δ 7.2–8.3 ppm, with distinct coupling patterns due to fluorine substitution .
  • ¹³C NMR :
    • Fluorinated carbon at ~δ 165 ppm (C-F coupling, J ≈ 245 Hz) .
  • HRMS :
    • Exact mass: [M+Na]⁺ calculated for C₁₁H₉FO: 215.0582; observed: 215.0585 (error < 2 ppm) .

Q. How does fluorination at the naphthalene 4-position influence biological activity?

Methodological Answer: Fluorination enhances:

  • Lipophilicity : Improves membrane permeability (logP increases by ~0.5 vs. non-fluorinated analogs) .
  • Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes .
  • Target Affinity : Fluorine’s electronegativity strengthens hydrogen bonding with biological targets (e.g., observed in antimalarial derivatives ).
Property Fluorinated Derivative Non-Fluorinated Analog
logP2.82.3
IC₅₀ (Antimalarial)0.45 µM1.2 µM

Q. How can contradictions in experimental data (e.g., conflicting reactivity reports) be resolved?

Methodological Answer:

  • Control Experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst) to isolate variables .
  • Advanced Analytics : Use LC-MS/MS to identify trace intermediates or degradation products that may explain discrepancies .
  • Computational Modeling : Compare experimental results with density functional theory (DFT) calculations to validate reaction pathways .

Q. What crystallographic methods are suitable for structural elucidation of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
    • Key Metrics :
  • R-factor : < 0.05 for high reliability.
  • C-F Bond Length : ~1.35 Å (consistent with sp²-hybridized fluorine) .
  • Powder XRD : Confirm polymorphic purity by matching experimental patterns with simulated data from SCXRD .

Q. What environmental considerations apply to this compound?

Methodological Answer: While direct ecotoxicological data are limited, researchers should:

  • Assess Biodegradability : Use OECD 301F tests to measure aerobic degradation in activated sludge .
  • Monitor Bioaccumulation : Calculate log Kow (estimated 2.8) to predict potential bioaccumulation in aquatic organisms .
  • Green Synthesis : Replace traditional solvents (THF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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Reactant of Route 1
(4-Fluoronaphthalen-1-yl)methanol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.